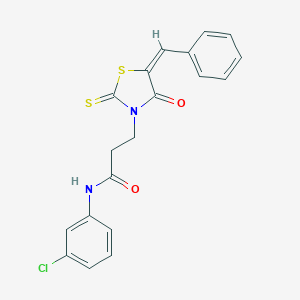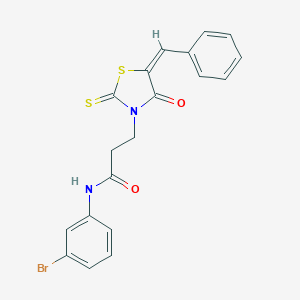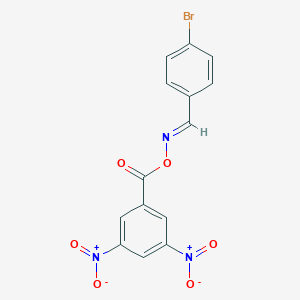
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide is a complex organic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzylidene group, and a chlorophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide typically involves the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of cancer and infectious diseases.
Industry: It may find applications in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The thiazolidinone ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to the disruption of cellular processes in microorganisms or cancer cells, contributing to its antimicrobial and antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- (5E)-5-{3-[(4-Methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl (phenyl)acetic acid
Uniqueness
Compared to similar compounds, 3-(5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-N-(3-chlorophenyl)propanamide stands out due to the presence of the chlorophenyl group, which can enhance its biological activity and specificity.
Eigenschaften
Molekularformel |
C19H15ClN2O2S2 |
|---|---|
Molekulargewicht |
402.9g/mol |
IUPAC-Name |
3-[(5E)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C19H15ClN2O2S2/c20-14-7-4-8-15(12-14)21-17(23)9-10-22-18(24)16(26-19(22)25)11-13-5-2-1-3-6-13/h1-8,11-12H,9-10H2,(H,21,23)/b16-11+ |
InChI-Schlüssel |
SCMIFULAAWZRIB-LFIBNONCSA-N |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Cl |
Isomerische SMILES |
C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-nitro-5-(3-methylphenoxy)phenyl]-5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B400060.png)
![N-[2,2,2-trichloro-1-({[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonothioyl}amino)ethyl]-2-furamide](/img/structure/B400063.png)
![Ethyl 2-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400064.png)
![Ethyl 2-({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B400066.png)
![2-[({[2,2,2-Trichloro-1-(propionylamino)ethyl]amino}carbothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B400068.png)


![2-methyl-N-{2,2,2-trichloro-1-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]ethyl}propanamide](/img/structure/B400076.png)
![3,5-bisnitro-N-[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B400078.png)
![2-({[4-(1,3-Benzoxazol-2-yl)-3-hydroxyphenyl]imino}methyl)-4-bromo-6-ethoxyphenol](/img/structure/B400079.png)
![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B400080.png)
![4-Chloro-3,5-dimethyl-2-({[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B400081.png)
![2-{3-[({6-Nitro-1,3-benzodioxol-5-yl}methylene)amino]-2-methylphenyl}-5-methyl-1,3-benzoxazole](/img/structure/B400083.png)
![N-[2-bromo-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-chlorobenzamide](/img/structure/B400084.png)
